![molecular formula C19H18Cl2N6O2 B2374540 7-[(3,4-Dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione CAS No. 1019100-24-3](/img/structure/B2374540.png)
7-[(3,4-Dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione
カタログ番号:
B2374540
CAS番号:
1019100-24-3
分子量:
433.29
InChIキー:
AOUDYGPKFCYFHT-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “7-[(3,4-Dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione” is a biochemical for proteomics research . It has a molecular formula of C18H16Cl2N6O2 and a molecular weight of 419.26 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H16Cl2N6O2. It includes a purine-2,6-dione core, which is substituted with a 3,4-dichlorophenylmethyl group and a 3,5-dimethylpyrazol-1-yl group .Physical and Chemical Properties Analysis
The compound has a molecular weight of 419.26. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources .科学的研究の応用
Synthesis and Structural Characterization
- The synthesis and structural characterization of related compounds provide insights into their potential applications. For instance, the synthesis of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy, as explored by Aggarwal et al. (2009), highlights the importance of these compounds in understanding molecular structures and interactions (Aggarwal et al., 2009).
Catalytic Applications
- Compounds like 7-[(3,4-Dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione may have catalytic applications, as suggested by the research on efficient synthesis using ionic liquids. For example, Rahmani et al. (2018) discuss the use of triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a reusable catalyst for synthesizing pyridine-pyrimidines (Rahmani et al., 2018).
Biotransformation Studies
- Understanding the biotransformation of similar compounds can be crucial for scientific research. Kropp et al. (1996) conducted studies on the transformations of dimethylbenzothiophenes by Pseudomonas strains, which could provide insights into the microbial degradation or transformation of complex organic compounds (Kropp et al., 1996).
Reactions and Derivatives
- Research on the reactions and derivatives of related compounds is significant for understanding their chemical properties and potential applications. For instance, Kinoshita et al. (1989) studied the ring cleavage reaction of 1, 3-oxazine-2, 4(3H)-dione derivatives with amines, which could be relevant for understanding the chemical behavior of similar compounds (Kinoshita et al., 1989).
Alkylation and Oxidation Studies
- Studies on alkylation and oxidation, like those conducted by Ohkata et al. (1985) on specific compounds, can shed light on the chemical reactivity and potential applications of this compound (Ohkata et al., 1985).
Anticancer and Antimicrobial Studies
- Research into the potential anticancer and antimicrobial activities of similar compounds is crucial. Katariya et al. (2021) synthesized and tested new compounds for their anticancer and antimicrobial properties, providing a framework for understanding the biomedical applications of related compounds (Katariya et al., 2021).
Molecular Docking Studies
- Molecular docking studies, as performed by Katariya et al. (2021) for certain compounds, offer insights into their potential interactions with biological molecules, which could be applicable to this compound (Katariya et al., 2021).
Crystal Structure Analysis
- The study of crystal structures, like those analyzed by Kariuki et al. (2021), can provide valuable information on the physical properties and potential applications of related compounds (Kariuki et al., 2021).
Safety and Hazards
特性
IUPAC Name |
7-[(3,4-dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O2/c1-10-7-11(2)27(23-10)18-22-16-15(17(28)25(4)19(29)24(16)3)26(18)9-12-5-6-13(20)14(21)8-12/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUDYGPKFCYFHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)N(C(=O)N3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde
Cat. No.: B2374460
CAS No.: 669705-01-5
N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]th...
Cat. No.: B2374461
CAS No.: 443107-65-1
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(dime...
Cat. No.: B2374462
CAS No.: 891139-63-2
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-me...
Cat. No.: B2374463
CAS No.: 1448077-66-4
![3-Ethoxy-4-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B2374460.png)
![N-butyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide](/img/no-structure.png)
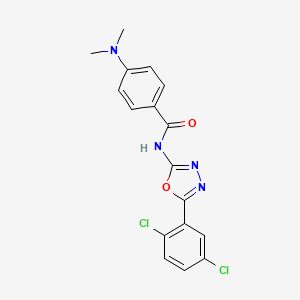
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2374463.png)
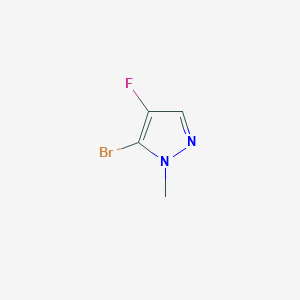
![4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2374466.png)
![indolin-1-yl(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2374468.png)
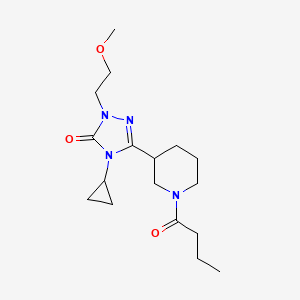
![7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2374471.png)
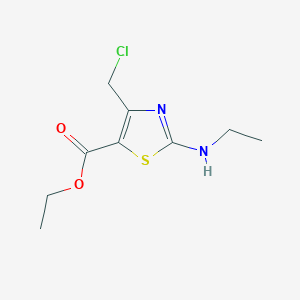
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2374473.png)
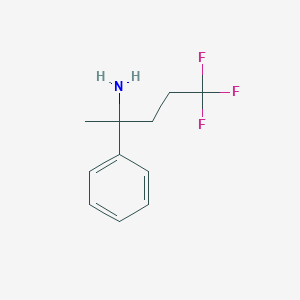
![5-Chloro-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2374477.png)
![3-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2374479.png)
